molecular formula C10H12N2O3 B2545781 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid CAS No. 1707365-33-0

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid

Cat. No.: B2545781
CAS No.: 1707365-33-0
M. Wt: 208.217
InChI Key: XOYSQVBJEWQUGR-UHFFFAOYSA-N
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Description

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid ( 2168565-24-8) is a high-quality chemical building block supplied with a guaranteed purity of ≥98% . This compound, with a molecular formula of C 10 H 12 N 2 O 3 and a molecular weight of 208.21 g/mol, belongs to a class of spiro-fused pyrazolo-oxazine derivatives . The unique spirocyclic architecture incorporating the cyclobutane ring makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly for constructing three-dimensional structures and exploring new chemical space. It is provided as a solid and should be stored sealed in a dry environment at 2-8°C . This product is intended for Research and Further Manufacturing Use Only; it is not intended for direct human or veterinary use. Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(14)7-4-8-12(11-7)5-10(6-15-8)2-1-3-10/h4H,1-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYSQVBJEWQUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN3C(=CC(=N3)C(=O)O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Spirocyclic Pyrazolo-Oxazine Derivatives

The following table highlights structural analogues with variations in substituents and core rings:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Features/Applications References
5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid Cyclobutane + pyrazolo-oxazine -COOH at 2' C₁₀H₁₂N₂O₃ 208.22 g/mol Rigid scaffold for drug discovery
5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylic acid Cyclopropane + pyrazolo-oxazine -COOH at 3' C₉H₁₀N₂O₃ 194.19 g/mol Higher ring strain; discontinued
5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-amine hydrochloride Cyclobutane + pyrazolo-oxazine -NH₂·HCl at 2' C₉H₁₄ClN₃O 215.68 g/mol Improved solubility via amine salt
5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-sulfonamide Cyclopropane + pyrazolo-oxazine -SO₂NH₂ at 3' C₉H₁₂N₄O₂S 240.28 g/mol Potential enzyme inhibition

Key Observations :

  • Substituent Effects : The carboxylic acid group enhances hydrogen-bonding capacity, while sulfonamide or amine groups improve solubility and bioavailability .

Heterocyclic Variants: Pyrazolo-Oxazine vs. Imidazo-Oxazine

Imidazo[2,1-b][1,3]oxazine derivatives (e.g., compound 56 in ) share structural similarities but differ in bioactivity:

Feature Pyrazolo-Oxazine Derivatives Imidazo-Oxazine Derivatives
Core Heterocycle Pyrazole fused to oxazine Imidazole fused to oxazine
Anti-TB Activity Not explicitly reported in evidence MIC₉₀ values <1 μM (e.g., compound 56 : 1.63 μM)
Drug Design Rationale Rigid spiro scaffolds for selectivity Pharmacophoric mimicry of pretomanid (anti-TB drug)
Synthetic Accessibility Ultrasound-assisted synthesis (pyrazole derivatives) Multi-step optimization from benzofuroxan precursors

Implications :

  • Imidazo-oxazines are prioritized in tuberculosis (TB) drug discovery due to direct pharmacophoric relevance .

Fused Heterocyclic Systems

Benzo-fused pyrazolo-oxazines (e.g., benzo-1,3-dioxolo derivatives) demonstrate enhanced π-stacking capabilities due to aromatic expansion, which may improve binding to hydrophobic enzyme pockets .

Biological Activity

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid (CAS: 57290-47-8) is a unique compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, synthesis methodologies, and potential applications in pharmacology.

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 164.20 g/mol. The compound features a spirocyclic structure that contributes to its biological activity through unique interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with spirocyclic structures exhibit notable antimicrobial activities. For instance:

  • In vitro studies demonstrated that derivatives of spiro compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has suggested that spirocyclic compounds may possess anticancer properties:

  • Cell Line Studies : In vitro assays using human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. Specific pathways affected include the modulation of apoptosis-related proteins and cell cycle progression.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Ribonucleotide Reductase Inhibition : Similar structures have been shown to inhibit ribonucleotide reductase (RR), an essential enzyme in nucleotide metabolism. This inhibition could be relevant in the context of cancer therapy where targeting rapidly dividing cells is crucial.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cycloaddition Reactions : Utilizing cycloaddition techniques to create the spirocyclic framework. For example, a [3+2] cycloaddition between appropriate precursors can yield the desired compound.
  • Functional Group Modifications : Post-synthesis modifications can enhance the biological activity and selectivity of the compound.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC value of 15 µg/mL.
Study 2Reported anticancer effects in MCF-7 breast cancer cells with a reduction in cell viability by 70% at a concentration of 25 µM.
Study 3Identified as a potent inhibitor of ribonucleotide reductase with an IC50 value of 12 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of precursor heterocycles (e.g., pyrazolo-oxazine derivatives) with cyclobutane-containing intermediates. Key steps include:

  • Step 1 : Cyclization under reflux with catalysts like acetic anhydride and sodium acetate (common in analogous spiro compounds) .
  • Step 2 : Purification via column chromatography or recrystallization using solvents like DMF/water mixtures to achieve >98% purity .
  • Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst type influence yield and byproduct formation.

Q. How is the structural conformation of this spiro compound validated, and what techniques are prioritized?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, angles, and spiro-junction geometry (e.g., cyclobutane-pyrazolooxazine fusion) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., cyclobutane CH2_2 groups at δ 2.5–3.0 ppm) and confirm carboxylate functionality (δ ~170 ppm for COOH) .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (<1 mg/mL at 25°C); enhanced in DMSO or DMF (10–20 mM stock solutions). Data from analogous compounds suggest pH-dependent solubility due to the carboxylic acid group .
  • Stability : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the oxazine ring. Stability studies recommend avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the spirocyclic architecture influence structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :

  • Key SAR Insights :
  • The cyclobutane moiety introduces steric constraints, modulating receptor binding compared to non-spiro analogs .
  • The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) to improve bioavailability .
  • Experimental Design : Compare IC50_{50} values of the parent compound with derivatives lacking the spiro junction or carboxylate group in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Scenario : Discrepancies in NMR integration ratios or unexpected IR peaks.
  • Resolution :

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly near the spiro center .

Re-crystallize the compound to rule out polymorphic or solvate interference .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • HPLC-UV/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for separation on C18 columns. Detection at λ = 210–220 nm (carboxylic acid absorption) .
  • Calibration : Prepare standard curves in relevant matrices (e.g., plasma) with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What in silico approaches predict the metabolic fate or toxicity of this spiro compound?

  • Methodological Answer :

  • Tools : Use software like Schrödinger Suite or SwissADME to predict CYP450 metabolism sites and toxicity endpoints (e.g., Ames test, hERG inhibition).
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., liver microsomes) and cytotoxicity screening in HepG2 cells .

Q. How can in vivo formulation challenges (e.g., low oral bioavailability) be addressed for preclinical studies?

  • Methodological Answer :

  • Formulation Strategies :
  • Salt Formation : Improve solubility via sodium or lysine salts .
  • Nanoemulsions : Use lipid-based carriers (e.g., Labrafil) to enhance absorption .
  • Dosing : Pharmacokinetic studies in rodents should monitor AUC and Cmax_{max} using LC-MS/MS .

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